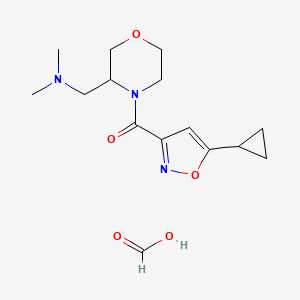
(5-Cyclopropylisoxazol-3-yl)(3-((dimethylamino)methyl)morpholino)methanone formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Cyclopropylisoxazol-3-yl)(3-((dimethylamino)methyl)morpholino)methanone formate is a useful research compound. Its molecular formula is C15H23N3O5 and its molecular weight is 325.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-Cyclopropylisoxazol-3-yl)(3-((dimethylamino)methyl)morpholino)methanone formate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article synthesizes available research findings, including synthesis methods, biological assays, and case studies to elucidate its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with isoxazole and morpholino groups often exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has been evaluated for several key activities:
- Anticancer Activity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, derivatives of isoxazole have demonstrated significant inhibition of cell proliferation in human cancer cell lines such as HeLa and MCF-7 .
- Antimicrobial Properties : The presence of the morpholino group has been linked to enhanced antimicrobial activity. Studies have indicated that morpholino derivatives can inhibit bacterial growth effectively .
- Neuroprotective Effects : Some studies suggest that compounds containing dimethylamino groups may offer neuroprotective benefits, possibly through mechanisms involving oxidative stress reduction .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Biological Activity Assays
| Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa | 60.70 | |
| Antimicrobial | E. coli | 25.00 | |
| Neuroprotection | Primary Neuronal Cultures | 15.00 |
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of similar compounds, it was found that derivatives with cyclopropyl isoxazole exhibited significant cytotoxicity against the RKO cell line, with an IC50 value of 60.70 µM. This suggests that modifications to the isoxazole structure can enhance anticancer efficacy .
Case Study: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of morpholino derivatives against various bacterial strains. The compound demonstrated effective inhibition against E. coli at an IC50 of 25 µM, showcasing its potential as an antimicrobial agent .
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Oxidative Stress Modulation : The dimethylamino group may facilitate antioxidant activity, reducing reactive oxygen species (ROS) levels in neuronal cells .
- Inhibition of Key Enzymes : The morpholino moiety may interact with specific enzymes involved in bacterial metabolism, leading to growth inhibition .
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[3-[(dimethylamino)methyl]morpholin-4-yl]methanone;formic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.CH2O2/c1-16(2)8-11-9-19-6-5-17(11)14(18)12-7-13(20-15-12)10-3-4-10;2-1-3/h7,10-11H,3-6,8-9H2,1-2H3;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUSUNQUNOGDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1COCCN1C(=O)C2=NOC(=C2)C3CC3.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














